molecular formula C12H12OS B1595729 2-[(Phenylthio)methyl]-2-cyclopenten-1-one CAS No. 76047-52-4

2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Cat. No. B1595729
CAS RN: 76047-52-4
M. Wt: 204.29 g/mol
InChI Key: HUDFUXLPNGIURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(Phenylthio)methyl]-2-cyclopenten-1-one” is a chemical compound with the linear formula C6H5SCH2C5H5(=O). It has a molecular weight of 204.29 . This compound may be used in chemical synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string O=C1CCC=C1CSc2ccccc2 . This indicates that the compound contains a cyclopentenone group attached to a phenylthiomethyl group.


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 145-150 °C at 0.8 mmHg and a density of 1.17 g/mL at 25 °C . Its refractive index is 1.6088 (lit.) .

Scientific Research Applications

1. Chemical Reactions and Mechanisms

2-[(Phenylthio)methyl]-2-cyclopenten-1-one, as part of the 2-cyclopenten-1-one family, is involved in various chemical reactions. For instance, it participates in reversible Michael-type addition reactions, such as the addition of benzenethiol to 2-cyclopenten-1-one, which is catalyzed by triethylamine. These reactions are stereoselective and can be influenced by methyl groups on the carbon-carbon double bond, leading to different isomers under kinetic control (van Axel Castelli et al., 1999).

2. Synthesis of Novel Compounds

The compound is used in synthesizing new classes of molecules, such as 2′-branched-carbocyclic nucleosides, which have potential antiviral applications. This demonstrates its role in creating novel therapeutic agents (Meillon et al., 2005).

3. Photochemical Studies

Research in photochemistry has revealed that 1-acyl-2-cyclopentenes, a group to which this compound belongs, show diverse reactions under light irradiation. These reactions include the elimination of carbon monoxide and cleavage to radical pairs, depending on the nature of the acyl group (Schaffner, 1976).

4. Organometallic Chemistry

In the realm of organometallic chemistry, derivatives of 2-cyclopenten-1-one are used to study structural correlations in rhodium complexes. These studies contribute to understanding the relationship between molecular structure and nuclear magnetic resonance (NMR) parameters (Steyn et al., 1997).

5. Polymer Science

The compound also finds applications in polymer science, where it serves as a monomer for radical homopolymerization, leading to polymers with specific properties like high glass transition temperatures. This is vital for developing new materials with tailored characteristics (Moszner et al., 2003).

6. Photochromism and Electrochromism

1,2-bis(dithienyl)cyclopentene derivatives, closely related to this compound, exhibit unique properties like photochromism and electrochromism. These compounds can change color in response to light and electrical stimuli, making them useful in optoelectronic technologies (Peters & Branda, 2003).

Future Directions

The future directions for “2-[(Phenylthio)methyl]-2-cyclopenten-1-one” are not clearly defined. Its potential uses could be explored further in chemical synthesis . As with any chemical compound, ongoing research and development can lead to new applications and insights.

properties

IUPAC Name

2-(phenylsulfanylmethyl)cyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS/c13-12-8-4-5-10(12)9-14-11-6-2-1-3-7-11/h1-3,5-7H,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDFUXLPNGIURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1)CSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338450
Record name 2-[(Phenylthio)methyl]-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76047-52-4
Record name 2-[(Phenylthio)methyl]-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Phenylthio)methyl]-2-cyclopenten-1-one
Reactant of Route 2
Reactant of Route 2
2-[(Phenylthio)methyl]-2-cyclopenten-1-one
Reactant of Route 3
2-[(Phenylthio)methyl]-2-cyclopenten-1-one
Reactant of Route 4
Reactant of Route 4
2-[(Phenylthio)methyl]-2-cyclopenten-1-one
Reactant of Route 5
Reactant of Route 5
2-[(Phenylthio)methyl]-2-cyclopenten-1-one
Reactant of Route 6
2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.